molecular formula C23H31BrN8O5S3 B1243177 Brimonidine/brinzolamide

Brimonidine/brinzolamide

Cat. No.: B1243177
M. Wt: 675.6 g/mol
InChI Key: KAKYNGJFPXFCDD-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brimonidine/brinzolamide is an ophthalmic suspension used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. It contains two active ingredients: brinzolamide and brimonidine tartrate. Brinzolamide is a carbonic anhydrase inhibitor, while brimonidine tartrate is an alpha-2 adrenergic receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

Brinzolamide is synthesized through a multi-step process involving the reaction of 4-(ethylamino)-2-hydroxybenzenesulfonamide with 2-chloro-1,1,1-trifluoroethane under basic conditions to form the intermediate compound. This intermediate is then cyclized to form brinzolamide .

Brimonidine tartrate is synthesized by reacting 5-bromo-6-chloro-2-imidazolidinone with 2,3-dichlorophenylacetonitrile in the presence of a base to form the intermediate compound. This intermediate is then hydrolyzed and reacted with tartaric acid to form brimonidine tartrate .

Industrial Production Methods

The industrial production of Brimonidine/brinzolamide involves the combination of brinzolamide and brimonidine tartrate in a sterile, preserved ophthalmic suspension formulation. The suspension is prepared by dissolving the active ingredients in a suitable solvent, followed by sterilization and packaging .

Chemical Reactions Analysis

Types of Reactions

Brimonidine/brinzolamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases

Major Products Formed

Mechanism of Action

Brimonidine/brinzolamide exerts its effects through the combined action of brinzolamide and brimonidine tartrate. Brinzolamide inhibits carbonic anhydrase in the ciliary processes of the eye, reducing the production of aqueous humor and thereby lowering intraocular pressure. Brimonidine tartrate, on the other hand, reduces aqueous humor production by blocking adenylate cyclase and increases aqueous humor outflow through the uveoscleral pathway .

Comparison with Similar Compounds

Brimonidine/brinzolamide is compared with other similar compounds used to treat glaucoma and ocular hypertension, such as:

Uniqueness

This compound is unique because it combines two active ingredients, brinzolamide and brimonidine tartrate, which work synergistically to reduce intraocular pressure more effectively than either compound alone .

List of Similar Compounds

Properties

Molecular Formula

C23H31BrN8O5S3

Molecular Weight

675.6 g/mol

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

InChI

InChI=1S/C12H21N3O5S3.C11H10BrN5/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1

InChI Key

KAKYNGJFPXFCDD-PPHPATTJSA-N

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Origin of Product

United States

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